molecular formula C20H22N2O3 B2413131 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-15-2

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2413131
CAS No.: 954608-15-2
M. Wt: 338.407
InChI Key: GNORGUPNHFIHSL-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and benzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to various functionalized quinoline compounds.

Scientific Research Applications

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the methoxy and benzamide groups.

    2-oxo-1,2,3,4-tetrahydroquinoline: A related compound with a similar quinoline core but different substituents.

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: A closely related compound without the methoxy group.

Uniqueness

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-20(24)15-5-4-6-17(13-15)25-2/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNORGUPNHFIHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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